Cas no 942005-70-1 (N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide)

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is a synthetic organic compound featuring a fused tetrahydroquinoline scaffold modified with a furan-2-carbonyl group and a benzamide moiety. This structure confers potential utility in medicinal chemistry, particularly as an intermediate for bioactive molecule development. The tetrahydroquinoline core offers rigidity and planar aromaticity, while the furan and benzamide substituents introduce additional sites for functionalization and interaction with biological targets. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies in drug discovery. The compound’s synthetic accessibility and modular design further enhance its appeal for exploratory research in heterocyclic chemistry and pharmacophore optimization.
N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide structure
942005-70-1 structure
Product name:N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
CAS No:942005-70-1
MF:C21H18N2O3
MW:346.379225254059
CID:5503435

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Chemical and Physical Properties

Names and Identifiers

    • N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzamide
    • N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide
    • Inchi: 1S/C21H18N2O3/c24-20(15-6-2-1-3-7-15)22-17-10-11-18-16(14-17)8-4-12-23(18)21(25)19-9-5-13-26-19/h1-3,5-7,9-11,13-14H,4,8,12H2,(H,22,24)
    • InChI Key: YWKIVGSXJZVDEA-UHFFFAOYSA-N
    • SMILES: C(NC1C=CC2=C(C=1)CCCN2C(C1=CC=CO1)=O)(=O)C1=CC=CC=C1

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2769-0138-10μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2769-0138-75mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2769-0138-20μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2769-0138-10mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2769-0138-3mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2769-0138-2mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2769-0138-4mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2769-0138-30mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
30mg
$119.0 2023-05-16
Life Chemicals
F2769-0138-5μmol
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2769-0138-5mg
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzamide
942005-70-1 90%+
5mg
$69.0 2023-05-16

Additional information on N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide

Professional Introduction to N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide (CAS No. 942005-70-1)

N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide, identified by its CAS number 942005-70-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of molecules that exhibit structural features combining a tetrahydroquinoline scaffold with an amide linkage, which has been extensively explored for its potential biological activities. The presence of a furan-2-carbonyl moiety introduces unique electronic and steric properties, making it a valuable candidate for further investigation in drug discovery and molecular design.

The chemical structure of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide is characterized by a fused heterocyclic system that includes both quinoline and furan rings. The tetrahydroquinoline core is known for its stability and its ability to interact with biological targets such as enzymes and receptors. The amide group at the 6-position of the tetrahydroquinoline ring provides a site for further functionalization, enabling the synthesis of derivatives with tailored properties. This structural versatility has made it a focal point for researchers seeking to develop novel therapeutic agents.

In recent years, there has been a surge in interest regarding tetrahydroquinoline derivatives due to their demonstrated efficacy in various pharmacological contexts. Studies have shown that these compounds can modulate multiple signaling pathways, making them promising candidates for treating a range of diseases. Specifically, the incorporation of a furan-2-carbonyl group into the molecule can enhance its binding affinity to certain biological targets, thereby improving its pharmacological profile. This modification has been observed to enhance metabolic stability and reduce toxicity, which are critical factors in drug development.

The benzamide moiety in N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide further contributes to its potential therapeutic applications. Benzamides are well-known for their ability to act as protease inhibitors and have been successfully used in the treatment of various inflammatory and neurological disorders. The combination of these structural elements suggests that this compound could exhibit dual functionality, targeting multiple disease pathways simultaneously. Such multifaceted activity is highly desirable in modern drug design, as it can lead to more effective and comprehensive treatments.

Recent advancements in synthetic chemistry have enabled the efficient preparation of complex molecules like N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have streamlined the synthesis process, allowing for rapid exploration of structural diversity. These methods have not only improved yield but also enhanced purity, making it feasible to conduct detailed biological evaluations without compromising on quality.

The pharmacological potential of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide has been preliminarily explored in several preclinical studies. Initial findings indicate that this compound exhibits inhibitory activity against specific enzymes involved in cancer progression and inflammation. The furan-2-carbonyl group appears to play a crucial role in modulating these interactions by influencing the electronic properties of the molecule. Further research is ongoing to elucidate the precise mechanisms through which this compound exerts its effects.

In addition to its potential as an anti-cancer agent, N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-ylbenzamide has shown promise in addressing neurological disorders. The tetrahydroquinoline scaffold is known to interact with receptors and ion channels relevant to conditions such as epilepsy and neurodegeneration. By incorporating the benzamide group, researchers aim to enhance penetration through the blood-brain barrier while maintaining efficacy. This dual approach could lead to novel treatments that are both potent and brain-targeted.

The synthesis and characterization of N-1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-y 70














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